

# Cross-Validation of DQP-1105 Effects with Genetic Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **dqp-1105**

Cat. No.: **B1230525**

[Get Quote](#)

This guide provides a comprehensive comparison of the GluN2C/2D-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM), **DQP-1105**, with other relevant compounds, supported by experimental data from genetic models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GluN2C/2D-containing NMDA receptors in neurological disorders.

## Quantitative Data Comparison

The following tables summarize the in vitro potency and selectivity of **DQP-1105** and its analogs, as well as a comparison with other known GluN2C/2D-selective NAMs.

Table 1: In Vitro Activity of **DQP-1105** and Related Analogs[1]

| Compound                | GluN2C IC <sub>50</sub><br>(μM) | GluN2D IC <sub>50</sub><br>(μM) | GluN2A IC <sub>50</sub><br>(μM) | GluN2B IC <sub>50</sub><br>(μM) |
|-------------------------|---------------------------------|---------------------------------|---------------------------------|---------------------------------|
| DQP-1105                | 7.0                             | 2.7                             | >100                            | >100                            |
| (S)-(-)-2i (DQP-997-74) | 0.069                           | 0.035                           | 5.2                             | 16                              |
| 2a (DQP-26)             | 0.77                            | 0.44                            | >10                             | >10                             |

IC<sub>50</sub> values represent the concentration of the compound required to inhibit 50% of the receptor's response.

Table 2: Comparative Selectivity of Various GluN2C/2D NAMs[1][2][3]

| Compound | Target    | Selectivity Profile                   |
|----------|-----------|---------------------------------------|
| DQP-1105 | GluN2C/2D | >50-fold selective over GluN2A/2B     |
| QNZ-46   | GluN2C/2D | Selective NAM                         |
| UBP-1700 | GluN2C/2D | Selective NAM                         |
| EU1794-4 | GluN2C/2D | Selective NAM                         |
| NAB-14   | GluN2C/2D | >800-fold selective over GluN2A/2B[2] |

## Experimental Protocols

This section details the methodologies for key experiments conducted to evaluate the effects of **DQP-1105** in a genetic mouse model of Tuberous Sclerosis Complex (TSC).

### In Vivo Electrophysiology in Tsc1<sup>+/-</sup> Mice[1]

- Animal Model: Heterozygote Tsc1<sup>+/-</sup> mice, a murine model for TSC-induced epilepsy, were used. These mice exhibit upregulated expression of GluN2C-containing NMDA receptors.
- Surgery: On postnatal days 14-16, male Tsc1<sup>+/-</sup> mice were anesthetized with isoflurane and received lidocaine for analgesia. A head-post was attached to the skull for head fixation during recordings. A silver chloride reference electrode was placed in the cerebellum.
- EEG Recordings: Electroencephalogram (EEG) recordings were performed on non-anesthetized, head-restrained mice. A 16-site linear silicon probe was inserted into the neocortex.
- Drug Administration: **DQP-1105** was administered via intraperitoneal (IP) injection at a dose of 28 mg/kg to assess its acute effects on spontaneous electrographic seizures.

## Neonatal DQP-1105 Treatment for Cortical Interneuron Maturation Studies[6]

- Animal Models: Gad-1:GFP or C57BL/6J mice were used.
- Drug Preparation: **DQP-1105** was first dissolved in DMSO to a 100 mM stock solution. Before injection, it was diluted to a final concentration of 5 mM in a vehicle solution (4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline). The final DMSO concentration was less than 5%.
- Administration: Mice were treated daily from either postnatal day 7 to 9 (P7-P9) or P11-P13 with **DQP-1105** at 28 mg/kg via intraperitoneal injection. The solution was warmed and sonicated before immediate injection at a volume of 10  $\mu$ l/g.
- Behavioral Testing in Tsc2<sup>+/−</sup> Mice: A battery of behavioral tests was conducted on adult Tsc2<sup>+/−</sup> mice, another model for TSC, to assess various domains. The testing order was as follows, with 3-4 days between each test:
  - Open Field Test: To assess locomotor activity and anxiety-like behavior.
  - Novel Object Recognition (NOR): To evaluate recognition memory.
  - Zero Maze: To measure anxiety-like behavior.
  - Social Preference Test: To assess social interaction and preference for social novelty.
  - Passive Avoidance Test: To measure fear-motivated learning and memory.

## Visualizations

The following diagrams illustrate the signaling pathway of **DQP-1105** and a typical experimental workflow.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Validation of DQP-1105 Effects with Genetic Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230525#cross-validation-of-dqp-1105-effects-with-genetic-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)